ALDH1A3 Inhibition: Direct IC50 Data from Biochemical and Cellular Assays
In a direct enzymatic assay, 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde inhibited human recombinant ALDH1A3 with an IC50 of 120 nM [1]. In a cellular context (PEO1 ovarian cancer cells), the compound reduced ALDH1A3 activity with an IC50 of 1,000 nM (1 µM) [2]. This activity profile distinguishes it from non-fluorinated azaindole analogs, which generally lack reported ALDH1A3 inhibition, and from the pan-ALDH inhibitor DEAB, which exhibits an IC50 of 3.0 µM against ALDH1A3 .
| Evidence Dimension | ALDH1A3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 120 nM (biochemical) / 1,000 nM (cellular) |
| Comparator Or Baseline | DEAB: 3.0 µM (biochemical) |
| Quantified Difference | Target compound is ~25-fold more potent than DEAB in biochemical assay; ~3-fold more potent in cellular assay. |
| Conditions | Biochemical assay: human recombinant ALDH1A3, spectrophotometric detection of NAD(P)H formation, 2 min incubation. Cellular assay: PEO1 ovarian cancer cells, Aldefluor assay, 30 min incubation. |
Why This Matters
For projects targeting ALDH1A3-positive cancer stem cells, the compound's sub-micromolar cellular IC50 provides a validated starting point for SAR studies, with potency advantages over the reference inhibitor DEAB.
- [1] BindingDB BDBM50459588 (CHEMBL4210115). IC50: 120 nM. Inhibition of human recombinant ALDH1A3 assessed as reduction in NAD(P)H formation, 2 min incubation, spectrophotometry. View Source
- [2] BindingDB BDBM50459588 (CHEMBL4210115). IC50: 1.00E+3 nM. Inhibition of ALDH1A3 in human PEO1 cells, Aldefluor assay, 30 min incubation. View Source
